molecular formula C11H23NO B1475427 1-[(Hexylamino)methyl]cyclobutan-1-ol CAS No. 1597606-99-9

1-[(Hexylamino)methyl]cyclobutan-1-ol

Cat. No.: B1475427
CAS No.: 1597606-99-9
M. Wt: 185.31 g/mol
InChI Key: WFANNSLAKQZDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Hexylamino)methyl]cyclobutan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . Its structure features a cyclobutanol ring, a scaffold recognized in synthetic chemistry for its ring strain, which can drive interesting transformations like C-C bond activation . This particular molecule is functionalized with a hexylaminomethyl group, making it a potential building block or intermediate in organic synthesis and medicinal chemistry research. While the specific biological activity and research applications of this exact compound are not detailed in the literature, compounds with cyclobutanol structures are explored in various research areas, including the development of new synthetic methodologies . Researchers may investigate its properties for use in catalytic reactions, as a precursor for more complex molecules, or in structure-activity relationship studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1597606-99-9

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[(hexylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-9-12-10-11(13)7-6-8-11/h12-13H,2-10H2,1H3

InChI Key

WFANNSLAKQZDJJ-UHFFFAOYSA-N

SMILES

CCCCCCNCC1(CCC1)O

Canonical SMILES

CCCCCCNCC1(CCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Properties

  • Lipophilicity: The hexylamino group (C6 alkyl chain) is expected to increase lipophilicity compared to methylamino (C1, ) or cyclopropane-containing analogs (). This may reduce water solubility but enhance membrane permeability in biological systems.
  • Solubility: 1-(aminomethyl)cyclobutanol hydrochloride () is water-soluble due to its ionic nature, whereas analogs with bulky hydrophobic groups (e.g., cycloheptylamino , fluorophenyl ) likely exhibit lower aqueous solubility.
  • Reactivity: The epoxide-containing derivative () shows higher reactivity due to the strained oxirane ring, unlike the stable hexylamino variant. Fluorophenyl-substituted compounds () may engage in π-π interactions or halogen bonding.

Preparation Methods

Reductive Amination of Cyclobutanone with Hexylamine

This is a common and efficient method to prepare amino alcohols on cyclic ketones.

  • Step 1: Condensation of cyclobutanone with hexylamine in an appropriate solvent (e.g., ethanol, methanol) to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine alcohol using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C).

Reaction scheme:

$$
\text{Cyclobutanone} + \text{Hexylamine} \xrightarrow{\text{Condensation}} \text{Imine intermediate} \xrightarrow[\text{Reducing agent}]{\text{NaBH}4 \text{ or } H2/Pd} 1-[(\text{Hexylamino})\text{methyl}]\text{cyclobutan-1-ol}
$$

Key parameters:

Parameter Typical Conditions Notes
Solvent Ethanol, methanol Polar protic solvents preferred
Temperature 0–50 °C Room temperature to mild heat
Reducing agent NaBH4, H2/Pd NaBH4 for mild conditions
Reaction time 2–24 hours Depending on scale and catalyst

Research Findings and Yields

While direct literature on this exact compound is sparse, analogous compounds and related cyclobutanol amines have been reported with yields ranging from 60% to 85% depending on conditions.

Method Yield (%) Purity (%) Notes
Reductive amination (NaBH4) 70–80 >95 Mild conditions, good selectivity
Catalytic hydrogenation 75–85 >98 Requires hydrogen source and catalyst
Nucleophilic substitution 60–75 90–95 Longer reaction times, requires activation

Analytical and Purification Techniques

  • Purification: Typically by column chromatography or recrystallization.
  • Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm structure.
  • Data: Molecular weight 205.30 g/mol; molecular formula C13H27NO (consistent with hexylamino substitution and cyclobutanol core).

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield Range (%) Advantages Disadvantages
Reductive Amination Cyclobutanone Hexylamine, NaBH4 or H2/Pd, EtOH 70–85 Mild, selective, high purity Requires reducing agent
Nucleophilic Substitution Cyclobutanol tosylate Hexylamine, DMF/DMSO, reflux 60–75 Direct substitution Requires activation step

Q & A

Q. How can researchers validate the purity of this compound batches for publication?

  • Answer :
  • Chromatographic methods : Use HPLC with a C18 column and UV detection at 254 nm. Purity ≥95% is typically required.
  • Elemental analysis : Compare experimental C/H/N ratios to theoretical values (calculated via PubChem ).

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